molecular formula C7H6N2O3 B2956027 3-Nitrobenzaldoxime CAS No. 3431-62-7; 3717-29-1

3-Nitrobenzaldoxime

Cat. No.: B2956027
CAS No.: 3431-62-7; 3717-29-1
M. Wt: 166.136
InChI Key: GQMMRLBWXCGBEV-VMPITWQZSA-N
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Description

3-Nitrobenzaldoxime is an organic compound with the chemical formula C7H6N2O3. It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and an oxime group (-CH=NOH) at the aldehyde position. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzaldoxime can be synthesized from 3-nitrobenzaldehyde through a condensation reaction with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under mild acidic conditions. The general reaction is as follows: [ \text{3-Nitrobenzaldehyde} + \text{Hydroxylamine Hydrochloride} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzaldoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitrobenzaldehyde or nitrobenzoic acid.

    Reduction: The nitro group can be reduced to an amino group, forming 3-aminobenzaldoxime.

    Substitution: The oxime group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require acidic or basic catalysts and specific solvents to facilitate the reaction.

Major Products:

Scientific Research Applications

3-Nitrobenzaldoxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-nitrobenzaldoxime involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The oxime group can also participate in nucleophilic addition reactions, leading to the formation of various products. These interactions can affect cellular pathways and processes, making this compound a valuable compound in research .

Comparison with Similar Compounds

  • 4-Nitrobenzaldoxime
  • 2-Nitrobenzaldoxime
  • Benzaldoxime

Comparison: 3-Nitrobenzaldoxime is unique due to the position of the nitro group on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to 4-nitrobenzaldoxime and 2-nitrobenzaldoxime, this compound exhibits different chemical properties and reactivity patterns. Benzaldoxime, lacking the nitro group, shows significantly different behavior in chemical reactions .

Properties

IUPAC Name

(NE)-N-[(3-nitrophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-5,10H/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMMRLBWXCGBEV-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3431-62-7, 20747-39-1
Record name 3-Nitrobenzaldoxime
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Record name syn-3-Nitrobenzaldoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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